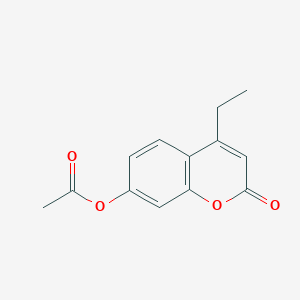

4-ethyl-2-oxo-2H-chromen-7-yl acetate

Vue d'ensemble

Description

4-Ethyl-2-oxo-2H-chromen-7-yl acetate is a chemical compound with the linear formula C13H12O4 . It has a molecular weight of 232.238 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 hour .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-ethyl-2-oxo-2H-chromen-7-yl acetate are not detailed in the retrieved sources. The compound has a molecular weight of 232.238 , but further properties such as melting point, boiling point, solubility, and spectral data are not provided.Applications De Recherche Scientifique

Pharmaceutical Research

4-ethyl-2-oxo-2H-chromen-7-yl acetate, like other coumarin derivatives, has been explored for its potential pharmacological activities. Coumarins are known for their physiological effects, including anticoagulant, spasmolytic, bacteriostatic, and antitumor properties . This compound could be a candidate for drug development, especially in targeting diseases where these activities are beneficial.

Material Science

In the field of materials science, this compound has been used in the synthesis of organic-inorganic hybrids for optical applications. Its incorporation into sol-gel materials demonstrates its potential in creating new materials with desirable optical properties, such as transparency and coloration, which are useful in the development of waveguide amplifiers, plastic lasers, or light-emitting diodes .

Biochemistry

Biochemically, the compound’s derivatives have been used to study photodimerization reactions. The photoactive properties of these derivatives can be harnessed to control the properties of polysaccharide esters, which are of interest in the design of smart materials .

Analytical Chemistry

In analytical chemistry, the spectral properties of 4-ethyl-2-oxo-2H-chromen-7-yl acetate are of interest. Its UV/Vis, IR, and luminescence spectral properties can be studied to understand the interactions within sol-gel materials and to develop new analytical methods for material characterization .

Environmental Science

While specific applications in environmental science are not directly mentioned, the compound’s role in the synthesis of materials with potential environmental benefits, such as organic modified ceramics (ormocer), suggests its indirect contribution to environmental sustainability through material innovation .

Medical Research

In medical research, the compound’s derivatives have shown promise in inhibiting the proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cell lines. This indicates its potential use in cancer therapy, particularly in targeting NSCLC through the modulation of critical pathways like PI3K/AKT/mTOR .

Synthetic Chemistry

The compound serves as a building block in synthetic chemistry for creating a variety of coumarin-based molecules. These molecules have been synthesized for their antimicrobial activity, showcasing the compound’s utility in developing new antimicrobial agents .

Optical Applications

Lastly, the compound’s role in the development of doped sol-gel materials with potential optical applications cannot be overstated. Its ability to retain optical properties when incorporated into inorganic hosts makes it a valuable component in the creation of optically active materials .

Safety and Hazards

Specific safety and hazard information for 4-ethyl-2-oxo-2H-chromen-7-yl acetate is not available in the retrieved sources. Sigma-Aldrich provides this product to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

Mécanisme D'action

Target of Action

It is known that coumarin derivatives, which this compound is a part of, have been of great interest for evaluating new biological activities .

Mode of Action

It’s worth noting that coumarin derivatives have been shown to exhibit photoactive properties . This suggests that the compound may interact with its targets through light-triggered reactions, such as photodimerization .

Result of Action

It’s known that coumarin derivatives can exhibit various biological activities, including antimicrobial and antioxidant activities .

Action Environment

It’s known that the synthesis of similar coumarin derivatives can be carried out under specific conditions, such as a nitrogen atmosphere .

Propriétés

IUPAC Name |

(4-ethyl-2-oxochromen-7-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-3-9-6-13(15)17-12-7-10(16-8(2)14)4-5-11(9)12/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDVBTUMPAUMTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-2-oxo-2H-chromen-7-yl acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

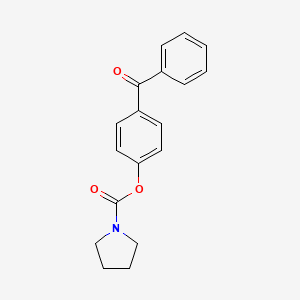

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-cyanophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5713817.png)

![1-[2-(benzylamino)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B5713823.png)

![N-(2-{2-[1-(3-bromophenyl)ethylidene]hydrazino}-2-oxoethyl)-3-(2-methoxyphenyl)acrylamide](/img/structure/B5713835.png)

![4-{[3,5-bis(isopropoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5713862.png)

![7-(difluoromethyl)-N-methyl-5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5713863.png)

![2-[(mesitylsulfonyl)amino]benzamide](/img/structure/B5713868.png)

![3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5713881.png)